3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid is an alanine derivative. This compound is primarily used in scientific research and is recognized for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and involves the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.
Biology: Studied for its role in various biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on metabolic processes.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and affects mental performance during stress-related tasks . The exact molecular targets and pathways are still under investigation, but its role in amino acid metabolism is well-documented .
Comparison with Similar Compounds
Similar Compounds
(S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative with similar protective groups.
Nα-9-Fluorenylmethoxycarbonyl-3-(3-pyridinyl)-L-alanine: Another derivative used in peptide synthesis.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid is unique due to its specific structure, which includes an oxan-4-yl methyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific biochemical properties and applications .
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)17(13-16-9-11-29-12-10-16)14-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,25,28)(H,26,27) |
InChI Key |
LUHIUFUMIGTUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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